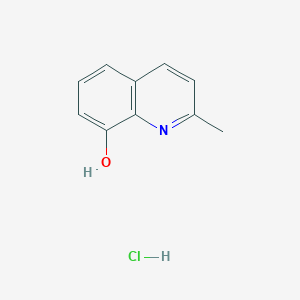

2-Methylquinolin-8-ol hydrochloride

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of synthetic and natural products. ijpsjournal.comnih.gov First isolated from coal tar in 1834, the quinoline nucleus is a prominent pharmacophore, meaning it is a core structure in many biologically active compounds. nih.govtandfonline.comrsc.org Its derivatives are investigated for a wide spectrum of pharmacological activities. orientjchem.org

The versatility of the quinoline ring allows for functionalization at various positions, leading to a rich diversity of chemical properties and applications. mdpi.com Researchers have developed numerous synthetic methodologies to create quinoline derivatives, ranging from classic name reactions like the Skraup and Friedländer syntheses to modern, greener approaches. tandfonline.comrsc.orgrroij.com This extensive synthetic accessibility has cemented the role of quinoline chemistry as a vital area of research in medicinal chemistry, materials science, and industrial applications. rsc.orgmdpi.com The development of quinoline-based compounds is a testament to the enduring importance of this heterocyclic system in scientific discovery. ijpsjournal.comzenodo.org

Historical Perspectives on Quinaldine (B1664567) and 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry

The subject compound, 2-Methylquinolin-8-ol hydrochloride, is structurally derived from two historically significant molecules: quinaldine and 8-hydroxyquinoline.

Quinaldine (2-Methylquinoline): Quinaldine is the common name for 2-methylquinoline (B7769805). wikipedia.org It can be recovered from coal tar or synthesized through reactions such as the Skraup synthesis, using aniline (B41778) and crotonaldehyde (B89634). wikipedia.org Historically, quinaldine has been a crucial precursor in the manufacture of dyes, including the pH indicator Quinaldine Red and Quinoline Yellows. wikipedia.org Its derivatives have also found application in the development of antimalarial drugs. researchgate.net

8-Hydroxyquinoline (Oxine): 8-Hydroxyquinoline, also known as oxine, was first synthesized in 1880. wikipedia.org Its structure was correctly identified by Zdenko Hans Skraup a year later. wikipedia.org The most critical discovery related to 8-hydroxyquinoline was its ability to form stable, often colorful, and insoluble chelate complexes with a wide range of metal ions. wikipedia.orgnih.gov This property made it an invaluable reagent in analytical chemistry for the gravimetric determination of metals. rroij.comscispace.com Further research revealed that 8-hydroxyquinoline and its derivatives possess interesting biological properties and photophysical characteristics, leading to their investigation in fields like medicinal chemistry and materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). wikipedia.orgscispace.com The chelating ability is conferred by the arrangement of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring, which together can bind to a metal ion. nih.gov

Significance and Broad Research Scope of this compound

2-Methylquinolin-8-ol, the parent compound of the hydrochloride salt, combines the features of both quinaldine and 8-hydroxyquinoline. The presence of the methyl group at the 2-position and the hydroxyl group at the 8-position gives it a unique set of properties that are a focus of contemporary research.

Its primary significance lies in its function as a bidentate chelating ligand. solubilityofthings.comsigmaaldrich.com Like its parent, 8-hydroxyquinoline, it readily forms complexes with various metal ions. solubilityofthings.com The methyl group can influence the steric and electronic properties of the resulting metal complexes, altering their stability, solubility, and spectroscopic behavior compared to unsubstituted 8-quinolinolate complexes. nih.gov

The research scope for 2-Methylquinolin-8-ol and its hydrochloride salt is diverse:

Coordination Chemistry: It is used to synthesize novel metal complexes. For example, its reaction with zinc chloride has been studied to create complex zincate salts, whose structures are investigated for their supramolecular chemistry. nih.gov

Materials Science: As a derivative of 8-hydroxyquinoline, it is explored as a ligand in fluorescent and luminescent materials. The aluminum complex of 8-hydroxyquinoline is a classic component in OLEDs, and modifications to the quinoline ring, such as the addition of a methyl group, are researched to tune the emission properties of these materials. wikipedia.orgscispace.com

Organic Synthesis: The compound serves as a versatile starting material or intermediate for constructing more complex molecules. solubilityofthings.comnih.gov For instance, the hydroxyl group can be alkylated, and the core structure can be further functionalized. nih.gov

Analytical Chemistry: Its ability to form complexes and its fluorescent properties make it a candidate for use as a fluorescent probe for detecting metal ions. solubilityofthings.comscispace.com

The hydrochloride salt is particularly useful as it provides a stable, often crystalline, and more readily soluble form of the parent ligand for use in synthetic and analytical procedures.

Data Tables

Table 1: Physicochemical Properties of 2-Methylquinolin-8-ol

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO | nist.gov |

| Molecular Weight | 159.18 g/mol | sigmaaldrich.com |

| Appearance | Cream-colored crystalline powder | nih.gov |

| Melting Point | 71-73 °C | sigmaaldrich.com |

| Boiling Point | 267 °C | sigmaaldrich.com |

| CAS Number | 826-81-3 | nist.gov |

Table 2: Comparison of Related Quinoline Compounds

| Compound | Structure | Key Feature | Primary Area of Research Interest |

| Quinoline | A benzene ring fused to a pyridine ring. | The fundamental heterocyclic scaffold. | Core structure for drugs and dyes. nih.govorientjchem.org |

| Quinaldine (2-Methylquinoline) | Quinoline with a methyl group at position 2. | Precursor for dyes, adds steric bulk. | Dye synthesis, antimalarial drug development. wikipedia.org |

| 8-Hydroxyquinoline (Oxine) | Quinoline with a hydroxyl group at position 8. | Potent metal chelating agent. | Analytical chemistry, OLEDs, medicinal applications. wikipedia.orgrroij.comnih.gov |

| 2-Methylquinolin-8-ol (8-Hydroxyquinaldine) | Combines features of Quinaldine and 8-Hydroxyquinoline. | Chelating agent with modified electronic/steric properties. | Coordination chemistry, materials science. solubilityofthings.comnih.gov |

Properties

IUPAC Name |

2-methylquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-6,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJTJSUPMXLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065049 | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-27-9 | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-8-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methylquinolin 8 Ol Hydrochloride

Established Synthetic Pathways for 2-Methylquinolin-8-ol

The formation of the 2-methylquinolin-8-ol framework is a key step that has been approached through several established synthetic routes. These pathways primarily involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors.

Skraup-Doebner-Von Miller Synthesis and its Modified Variants

The Skraup-Doebner-Von Miller reaction is a cornerstone in quinoline (B57606) synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov In the context of 2-methylquinolin-8-ol, this typically involves the reaction of o-aminophenol with crotonaldehyde (B89634). The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. wikipedia.orgnih.gov

The mechanism of this reaction is a subject of some debate, but it is generally understood to proceed through a series of steps. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the final quinoline product. nih.gov Oxidizing agents like nitrobenzene (B124822) or even o-nitrophenol can be used in the reaction mixture. chemicalbook.com

Modifications to the classic Skraup-Doebner-Von Miller synthesis have been developed to improve yields and reaction conditions. One significant improvement involves conducting the reaction in a biphasic medium to reduce the polymerization of the highly reactive α,β-unsaturated carbonyl substrate, which can otherwise lead to lower yields. nih.gov

Table 1: Key Aspects of the Skraup-Doebner-Von Miller Synthesis

| Feature | Description |

| Reactants | Aniline derivative (e.g., o-aminophenol), α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., SnCl₄) wikipedia.org |

| Oxidizing Agent | Often nitrobenzene, arsenic acid, or ferric chloride chemicalbook.com |

| Key Intermediate | Dihydroquinoline derivative |

| Modifications | Biphasic reaction medium to suppress polymerization of the carbonyl substrate nih.gov |

Approaches Utilizing o-Aminophenol and Crotonaldehyde

A direct and widely used method for synthesizing 2-methylquinolin-8-ol involves the reaction of o-aminophenol with crotonaldehyde. google.compatsnap.com This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and often involves an oxidizing agent to facilitate the final aromatization step. google.comgoogle.com

Table 2: Synthesis of 2-Methylquinolin-8-ol from o-Aminophenol and Crotonaldehyde

| Step | Reagents and Conditions | Purpose |

| 1. Reactant Preparation | o-Aminophenol, 18% Hydrochloric Acid | Dissolution and protonation of the amine |

| 2. Addition | Crotonaldehyde, o-Nitrophenol (optional oxidant) | Introduction of the α,β-unsaturated carbonyl and oxidant |

| 3. Reaction | Reflux for 2 hours | Cyclization and dehydrogenation |

| 4. Work-up | Cooling, neutralization with ammonia (B1221849) water, extraction with toluene | Isolation of the crude product |

| 5. Purification | Reduced pressure distillation | To obtain pure 2-methylquinolin-8-ol |

Methodologies Employing o-Nitrophenol as a Precursor

An alternative synthetic strategy utilizes o-nitrophenol as the starting material. google.comgoogle.com This approach involves the in-situ reduction of the nitro group to an amino group, which then participates in the quinoline-forming reaction.

In this method, o-nitrophenol is first reduced to o-aminophenol. This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, or by chemical reduction using reagents like sodium sulfide (B99878) (Na₂S). google.com The resulting o-aminophenol is then reacted with crotonaldehyde in the presence of an acid and an oxidizing agent, which can be o-nitrophenol itself, to form 2-methylquinolin-8-ol. google.comgoogle.com This process offers the advantage of utilizing a readily available and often cheaper starting material, o-nitrophenol. google.com

Synthesis of 2-Methylquinolin-8-ol Hydrochloride (Salt Formation)

Once 2-methylquinolin-8-ol has been synthesized and purified, it can be converted to its hydrochloride salt. This is a straightforward acid-base reaction. The basic nitrogen atom of the quinoline ring reacts with hydrochloric acid to form the corresponding salt.

Typically, this is achieved by dissolving the 2-methylquinolin-8-ol in a suitable organic solvent, such as dichloromethane (B109758) or dioxane. nih.govrsc.org Hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in an organic solvent (like 4M HCl in dioxane) is added. nih.govrsc.org The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration. The resulting solid is then typically washed with a solvent and dried. This process yields this compound as a stable, crystalline solid. rsc.org

Derivatization Strategies and Functionalization of the 2-Methylquinolin-8-ol Scaffold

The 2-methylquinolin-8-ol scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives. nih.govnih.gov These modifications can be targeted at various positions on the quinoline ring system, including the hydroxyl group, the methyl group, and the aromatic ring itself.

Hydroxyl Group Protection and Subsequent Modifications

The hydroxyl group at the 8-position is a key functional handle for derivatization. To perform reactions at other sites of the molecule without interference from the acidic proton of the hydroxyl group, it is often necessary to protect it first.

A common method for protecting the hydroxyl group is through etherification. For example, the hydroxyl group can be alkylated by reacting 2-methylquinolin-8-ol with an alkyl halide (such as an alkyl chloride or bromide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov Another protecting group that can be used is the benzyl (B1604629) group, which can be later removed by catalytic hydrogen transfer. scispace.com

Once the hydroxyl group is protected, other functionalization reactions can be carried out. For instance, the methyl group at the 2-position can be oxidized to an aldehyde using selenium dioxide. nih.gov The aromatic ring can undergo electrophilic substitution reactions, such as bromination, typically at the 5- and 7-positions. nih.gov After the desired modifications have been made, the protecting group on the hydroxyl group can be removed to yield the functionalized 2-methylquinolin-8-ol derivative.

Regioselective Substitution Reactions at Quinoline Ring Positions (e.g., C-5, C-7)

The quinoline ring of 2-methylquinolin-8-ol is amenable to regioselective substitution, allowing for the precise installation of functional groups at specific positions, most notably C-5 and C-7. The electronic properties of the 8-hydroxyl group direct electrophilic substitutions to these positions.

One common modification is halogenation. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) can yield 7-bromoquinolin-8-ol. nih.gov This can be followed by reduction and subsequent reaction with sulfonyl chlorides to produce 5-amino-7-bromoquinolin-8-yl sulfonates. nih.gov Similarly, 5,7-dibromo-2-methylquinolin-8-ol is a known derivative, indicating that di-substitution is also achievable. cymitquimica.com Chlorination using N-chlorosuccinimide (NCS) under acidic conditions can afford 5,7-dichloro derivatives from a 2-alkyl-8-hydroxyquinoline precursor. nih.gov

The Mannich reaction is another powerful tool for regioselective C-alkylation, typically occurring at the C-7 position, which is highly activated by the adjacent hydroxyl group. mdpi.comnih.gov This reaction introduces an aminomethyl group by reacting the quinoline with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net This method is extensively used to introduce a wide variety of substituents, as detailed in section 2.3.4.

Furthermore, Suzuki cross-coupling reactions are employed to introduce aryl groups at the C-5 and C-7 positions, starting from the corresponding bromo-derivatives like 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline. scispace.com This requires prior protection of the 8-hydroxyl group, often as a benzyl ether, which can be removed post-coupling. scispace.com

Preparation of Schiff Base Derivatives

Schiff base derivatives are readily prepared from 2-methylquinolin-8-ol, typically by first oxidizing the 2-methyl group to an aldehyde, forming 8-hydroxy-2-quinolinecarbaldehyde. This aldehyde is a versatile precursor that undergoes condensation reactions with various primary amines to yield the corresponding imines, or Schiff bases. nih.govacs.org

The general synthesis involves stirring the 8-hydroxy-2-quinolinecarbaldehyde with an appropriate amine in a solvent like ethanol (B145695) or methanol (B129727), often at room temperature. nih.govacs.org For example, novel Schiff bases have been synthesized by condensing 2-carbaldehyde-8-hydroxyquinoline with amines that contain morpholine (B109124) or piperidine (B6355638) moieties. nih.govacs.org Similarly, condensation with 2-hydrazinobenzothiazole (B1674376) yields a Schiff base that has been used to create various metal complexes. nih.gov

These Schiff base ligands are important in coordination chemistry, readily forming complexes with a variety of metal ions, including Cu(II) and Zn(II). nih.govacs.org The synthesis of these metal complexes often involves a one-pot reaction where the Schiff base is formed in situ followed by the addition of a metal salt like CuCl₂ or ZnCl₂. nih.govacs.org

Below is a table summarizing the synthesis of representative Schiff base derivatives from 8-hydroxyquinoline precursors.

| Precursor | Amine Component | Resulting Schiff Base Type | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Amines with morpholine/piperidine moieties | 8-Hydroxyquinoline Schiff bases with morpholine/piperidine | nih.govacs.org |

| 5-chloro-8-hydroxyquinoline-7-carbaldehyde | Salicylaldehyde hydrazone | 5-chloro-7-(((-2-hydroxybenzylidene)hydrazineylidene)methyl)quinolin-8-ol | epstem.netepstem.net |

| 2-carbaldehyde-8-hydroxyquinoline | 2-hydrazinobenzothiazole | Schiff base derived from 8-hydroxyquinoline and benzothiazole | nih.gov |

| 5-formyl-8-hydroxyquinoline | 4,4'-methylenedianiline | 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol |

Incorporation of Amine and Piperazine (B1678402) Moieties

The introduction of amine and piperazine functionalities onto the 2-methylquinolin-8-ol framework is a key strategy for modifying its chemical and biological properties. The most prevalent method for achieving this is the Mannich reaction. mdpi.comnih.govbohrium.com This multicomponent reaction involves the aminoalkylation of the acidic C-7 proton of the quinoline ring using formaldehyde and a variety of primary or secondary amines, including piperazine and its derivatives. mdpi.comnih.gov

The reaction is typically performed under mild conditions, often in ethanol at room temperature or under reflux. mdpi.com For example, reacting 8-hydroxyquinoline with formaldehyde and 1-methyl-piperazine produces 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol. mdpi.com A wide array of amines can be used, leading to a diverse library of C-7 substituted aminomethyl derivatives. mdpi.comresearchgate.net

Direct N-alkylation can also be used to introduce these moieties. For instance, 5-(chloromethyl)-8-hydroxyquinoline, prepared by chloromethylation of 8-hydroxyquinoline, can be reacted with piperazine derivatives like tert-butylpiperazine-1-carboxylate. nih.gov Subsequent deprotection yields the desired piperazin-1-ylmethyl substituted quinoline. nih.gov This approach has been used to synthesize compounds like VK-28 and M30, which feature a piperazine or propargylamine (B41283) group attached to the quinoline core via a methylene (B1212753) bridge. nih.gov

The following table presents examples of amine and piperazine incorporation into the 8-hydroxyquinoline scaffold.

| Starting Material | Reagents | Moiety Incorporated | Position | Method | Reference |

| 8-hydroxyquinoline | Formaldehyde, 1-methyl-piperazine | (4-Methylpiperazin-1-yl)methyl | C-7 | Mannich Reaction | mdpi.com |

| 8-hydroxyquinoline | Paraformaldehyde, Piperazine | Piperazin-1-ylmethyl | C-7 | Mannich Reaction | mdpi.com |

| 5-chloro-8-hydroxyquinoline | Paraformaldehyde, Ciprofloxacin | Ciprofloxacinylmethyl | C-7 | Mannich Reaction | nih.gov |

| 8-hydroxyquinoline | Formaldehyde, Hydrogen chloride, Piperazine derivative | Piperazin-1-ylmethyl | C-5 | N-alkylation | nih.gov |

Deuteration Methods and Isotopic Labeling for Research

Isotopic labeling, particularly deuteration, is a critical tool for investigating reaction mechanisms, metabolic pathways, and for the structural elucidation of molecules. benthamdirect.com For 2-methylquinolin-8-ol, a metal-free, regioselective deuteration method has been developed. benthamdirect.com

This approach utilizes a modified Skraup-Doebner-Von Miller synthesis or a direct H/D isotope exchange in a deuterated solvent. benthamdirect.com The regioselective H/D exchange can be achieved using a solution of potassium hydroxide (B78521) in deuterium (B1214612) oxide (KOD/D₂O) or sulfuric acid in deuterium oxide (D₂SO₄/D₂O) under ambient conditions. benthamdirect.com This green chemistry approach avoids the use of transition-metal catalysts and employs low-cost reagents. benthamdirect.com

The extent and position of deuteration are confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and GC-MS. benthamdirect.com Such labeled compounds are invaluable for NMR spectroscopy studies and in medicinal research to track the metabolism of drug candidates. benthamdirect.com

Synthesis of Carboxylic Acid Analogues

Carboxylic acid analogues of 2-methylquinolin-8-ol are important derivatives, often synthesized to modulate solubility or to act as a handle for further functionalization, such as amide formation. A key intermediate for this is 8-hydroxy-2-methylquinoline-7-carboxylic acid. nih.gov

One synthetic route to introduce a carboxylic acid involves the oxidation of a precursor aldehyde. The 2-methyl group of 2-methylquinolin-8-ol can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide (SeO₂). nih.gov This aldehyde can then be further oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a highly effective method for this transformation, employing sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgnrochemistry.com This method is known for its tolerance of various functional groups and its utility with α,β-unsaturated aldehydes. wikipedia.orgnih.gov The mechanism involves the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. nrochemistry.comyoutube.com

Alternatively, carboxylic acid functionalities can be incorporated by selecting appropriate starting materials in a Skraup or Friedländer synthesis, the classical methods for quinoline ring formation. scispace.com For example, reacting 2-aminophenol (B121084) with specific keto-acid derivatives can lead to the desired carboxylic acid-substituted quinoline.

Coordination Chemistry and Metal Complexation Research

Chelation Properties of 2-Methylquinolin-8-ol and its Derivatives

2-Methylquinolin-8-ol, also known as 8-hydroxyquinaldine, is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ). nih.gov Like its parent compound, it possesses the ability to form chelate complexes with a wide variety of metal ions. scispace.com This chelating ability is central to its chemical behavior and applications. scispace.comdovepress.com

The structure of 2-Methylquinolin-8-ol features a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the quinoline (B57606) ring. sigmaaldrich.comnist.gov This arrangement allows it to act as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. The deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring are the two electron donor sites that participate in chelation. dovepress.comtandfonline.com This N, O-donor set is a common feature in the design of ligands for metal complexation. researchgate.net The formation of a five-membered ring upon chelation with a metal ion contributes to the stability of the resulting complex.

2-Methylquinolin-8-ol readily forms stable complexes with a variety of transition metals. sigmaaldrich.com Research has documented the formation of complexes with metals such as copper(II), zinc(II), nickel(II), cobalt(II), manganese(II), and iron(II). scispace.comnih.govcore.ac.uk The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of four-covalent or six-covalent metal complexes depending on the coordination number of the metal ion. scispace.comscirp.org For instance, the reaction of zinc chloride with 2-methyl-8-hydroxyquinoline in methanol (B129727) yields a complex with a distorted tetrahedral coordination geometry around the zinc atom. nih.gov The stability of these complexes is a key factor in their various applications.

The following table provides examples of metal complexes formed with 2-Methylquinolin-8-ol and its derivatives, highlighting the metal ion and the resulting complex.

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

| Aluminum(III) | 2-Methyl-8-quinolinol | bis(2-methyl-8-quinolinolato)aluminum(III)-μ-oxo-bis(2-methyl-8-quinolinolato)aluminum(III) | sigmaaldrich.com |

| Scandium(III) | 2-Methyl-8-quinolinol | [Sc(qMe)4(H)] | sigmaaldrich.com |

| Zinc(II) | 2-Methyl-8-hydroxy-quinoline | (C10H10NO)[ZnCl2(C10H8NO)]·CH3OH | nih.gov |

| Manganese(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Mn(MDMQ)2(H2O)2] | researchgate.net |

| Iron(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Fe(MDMQ)2(H2O)2] | researchgate.net |

| Cobalt(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Co(MDMQ)2(H2O)2] | researchgate.net |

| Nickel(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Ni(MDMQ)2(H2O)2] | researchgate.net |

| Copper(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Cu(MDMQ)2]·2H2O | researchgate.net |

| Zinc(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | [Zn(MDMQ)2(H2O)2] | researchgate.net |

The introduction of different substituent groups onto the 8-hydroxyquinoline scaffold can significantly alter the chelation affinity and selectivity of the ligand. dovepress.com For example, the presence of a methyl group at the 2-position, as in 2-Methylquinolin-8-ol, can influence the steric and electronic properties of the ligand, thereby affecting the stability and structure of the resulting metal complexes compared to the unsubstituted 8-hydroxyquinoline. nih.gov

Studies on various derivatives of 8-hydroxyquinoline have shown that modifications to the ring system can fine-tune the ligand's ability to bind to specific metal ions. nih.govacs.org For instance, the introduction of a chloro-substituent can decrease the pKa values of the hydroxyl and quinolinium protons, which in turn can influence the stability of the metal complexes formed. nih.gov This principle of modifying the ligand structure to control metal binding properties is a fundamental aspect of coordination chemistry. dovepress.com

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional structure of these metal complexes is crucial for understanding their properties and potential applications. Several analytical techniques are employed for this purpose.

The table below presents crystallographic data for a complex of 2-Methylquinolin-8-ol.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 8-Hydroxy-2-methylquinoline | Orthorhombic | Pbca | 12.6542 (5) | 10.9976 (6) | 23.6264 (10) | researchgate.net |

In addition to X-ray crystallography, various spectroscopic techniques are essential for characterizing metal complexes in different states.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups involved in coordination. arabjchem.org Upon complexation, shifts in the vibrational frequencies of the C-O and C=N bonds in the 2-Methylquinolin-8-ol ligand are observed. rsc.orgarabjchem.org For instance, a shift in the C-O stretching frequency indicates the coordination of the hydroxyl oxygen to the metal ion. arabjchem.org The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further confirms complex formation. rsc.orgarabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the electronic transitions within the molecule and to study the formation of metal complexes in solution. researchgate.netscirp.org The complexation of 2-Methylquinolin-8-ol with a metal ion typically results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift), providing evidence of the interaction. scirp.org This technique can also be used to determine the stoichiometry of the complex in solution. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. researchgate.net Changes in the chemical shifts of the protons and carbons of the 2-Methylquinolin-8-ol molecule upon coordination to a metal ion can help to identify the binding sites and elucidate the structure of the complex in solution. researchgate.net

Theoretical and Computational Studies of Metal Complexation

Theoretical and computational methods are powerful tools for understanding the intricacies of metal complexation by ligands such as 2-methylquinolin-8-ol. These approaches provide detailed insights into the electronic structure, bonding, and dynamics of the ligand-metal interactions that are often difficult to probe experimentally.

Theoretical investigations on related systems, such as mixed-ligand metal complexes of 8-hydroxyquinoline, have employed DFT to elucidate the coordination modes and electronic structures. mdpi.com These studies often involve calculating the energies of different possible isomers to determine the most stable configuration. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands. nih.gov

Furthermore, DFT is used to analyze the electronic properties of the complexes, including the distribution of electron density and the nature of the metal-ligand bonds. researchgate.net Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can provide quantitative information about the charge transfer and orbital interactions between the ligand and the metal ion. researchgate.net While specific DFT studies on 2-methylquinolin-8-ol hydrochloride are not abundant, the principles and methodologies applied to other 8-hydroxyquinoline derivatives are directly applicable.

Below is an interactive table summarizing typical parameters obtained from DFT calculations on related 8-hydroxyquinoline metal complexes.

| Metal Ion | Functional/Basis Set | Calculated M-O Bond Length (Å) | Calculated M-N Bond Length (Å) | Calculated O-M-N Angle (°) |

| Hg(II) | B3LYP/6-31G(d) | ~2.05 | ~2.20 | ~88.0 |

| Re(V) | B3LYP | ~1.95 - 2.05 | ~2.10 - 2.15 | ~85.0 - 87.0 |

| Co(II) | B3LYP/6-311++g(d,p) | ~2.00 | ~2.15 | ~89.0 |

| Ni(II) | B3LYP/6-311++g(d,p) | ~1.98 | ~2.12 | ~89.5 |

| Cd(II) | B3LYP/6-311++g(d,p) | ~2.18 | ~2.35 | ~84.0 |

Note: The data in this table is illustrative and based on findings for 8-hydroxyquinoline and its derivatives, as specific data for this compound is limited.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the complexation of ligands with metal ions. While specific MD simulation studies focused on this compound are scarce in the literature, the methodology is well-suited to explore the behavior of such systems in solution.

MD simulations can model the conformational changes of the ligand upon binding to a metal ion and the dynamics of the solvent molecules surrounding the complex. acs.org This is particularly important for understanding the stability of the complex in a biological or environmental context. For related 8-hydroxyquinoline compounds, MD simulations could be used to study the flexibility of the quinoline ring system and the influence of the methyl group on the ligand's ability to adapt its conformation to fit the coordination sphere of different metal ions.

These simulations can also provide insights into the thermodynamics of complexation by calculating the free energy of binding between the ligand and the metal ion. This information is crucial for predicting the selectivity of the ligand for different metals. The parameters for the force fields used in MD simulations, which describe the potential energy of the system, can be derived from quantum mechanical calculations, such as DFT.

A hypothetical MD simulation study on the interaction of 2-methylquinolin-8-ol with a metal ion in an aqueous environment could yield data such as the radial distribution function (RDF) between the metal and the ligand's donor atoms, providing a picture of the coordination shell's structure and dynamics.

Below is an interactive table outlining the potential insights that could be gained from MD simulations of 2-Methylquinolin-8-ol metal complexes.

| Simulation Parameter | Information Gained |

| Radial Distribution Function (RDF) | Provides the probability of finding the metal ion at a certain distance from the ligand's donor atoms (N, O), helping to define the coordination sphere. |

| Coordination Number | The average number of ligand donor atoms or solvent molecules in the first coordination shell of the metal ion. |

| Root Mean Square Deviation (RMSD) | Measures the stability and conformational changes of the ligand and the metal complex over the simulation time. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to predict the strength and spontaneity of the metal-ligand interaction. |

| Solvent Accessible Surface Area (SASA) | Indicates how the exposure of the complex to the solvent changes upon binding, which is relevant for its solubility and reactivity. |

Biological Activity Research in Vitro Studies and Mechanistic Insights

Antimicrobial Research Applications

The antimicrobial potential of 8-hydroxyquinoline (B1678124) derivatives is well-documented, and research has extended to understanding the specific activities of 2-Methylquinolin-8-ol and its related compounds against various pathogens.

Antifungal Activity Mechanisms and Spectrum

Research into the antifungal properties of 2-Methylquinolin-8-ol and its derivatives has revealed that structural modifications significantly influence their efficacy. An in vitro study investigating a series of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols demonstrated that the nature and position of substituents on the quinoline (B57606) ring are critical for antifungal activity. nih.gov

The general mechanism of antifungal action for 8-hydroxyquinolines is believed to involve the chelation of essential metal ions, thereby disrupting fungal metabolic processes. nih.gov Furthermore, some derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov However, it has been observed that 2-methyl analogues of 8-quinolinol are generally less fungitoxic than their non-methylated counterparts. nih.gov Exceptions to this trend are the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol, which have been identified as the most potent antifungal agents among the tested compounds in one study. nih.gov

The table below summarizes the in vitro antifungal activity of 2-Methyl-8-quinolinol and some of its derivatives against a panel of fungi.

| Compound | Aspergillus niger | A. oryzae | Trichoderma viride | Myrothecium verrucaria | Trichophyton mentagrophytes |

| 2-Methyl-8-quinolinol | >1000 | >1000 | 1000 | 316 | 100 |

| 5-Fluoro-2-methyl-8-quinolinol | >1000 | >1000 | >1000 | >1000 | 316 |

| 5-Chloro-2-methyl-8-quinolinol | 100 | 100 | 100 | 31.6 | 10 |

| 5-Bromo-2-methyl-8-quinolinol | 100 | 100 | 31.6 | 10 | 10 |

| 5-Iodo-2-methyl-8-quinolinol | 31.6 | 10 | 10 | 3.16 | 3.16 |

| 7-Fluoro-2-methyl-8-quinolinol | >1000 | >1000 | >1000 | >1000 | 1000 |

| 7-Chloro-2-methyl-8-quinolinol | 316 | 100 | 100 | 31.6 | 31.6 |

| 7-Bromo-2-methyl-8-quinolinol | 100 | 31.6 | 31.6 | 10 | 10 |

| 7-Iodo-2-methyl-8-quinolinol | 100 | 31.6 | 31.6 | 10 | 10 |

| 5,7-Difluoro-2-methyl-8-quinolinol | >1000 | >1000 | >1000 | >1000 | 1000 |

| 5,7-Dichloro-2-methyl-8-quinolinol | 3.16 | 1.0 | 1.0 | 1.0 | 1.0 |

| 5,7-Dibromo-2-methyl-8-quinolinol | 3.16 | 1.0 | 1.0 | 1.0 | 1.0 |

| 5,7-Diiodo-2-methyl-8-quinolinol | 10 | 3.16 | 3.16 | 1.0 | 1.0 |

| Data represents the minimal inhibitory concentration (MIC) in μg/mL required to inhibit fungal growth. nih.gov |

Antibacterial Activity Mechanisms Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 8-hydroxyquinoline derivatives has been extensively studied, with many compounds demonstrating greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov This selectivity is often attributed to the differences in the cell wall structure between these two types of bacteria, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration.

In the context of 2-Methylquinolin-8-ol, specific data on its antibacterial activity, particularly for the hydrochloride salt, is limited. One study on the antimicrobial effects of various hydroxyquinolines against human intestinal bacteria reported that 2-methyl-8-hydroxyquinoline did not exhibit antibacterial activity in their paper disc agar (B569324) diffusion assay, whereas the parent compound, 8-hydroxyquinoline, did. mdpi.com This suggests that the presence of the 2-methyl group may diminish or abolish antibacterial efficacy in certain contexts. The proposed mechanism for the antibacterial action of 8-hydroxyquinolines involves the chelation of metal ions that are crucial for bacterial enzyme function and other metabolic processes. nih.gov

Antiviral Investigations (e.g., SARS-CoV-2 Analogues, HIV Integrase Inhibitors)

The quinoline scaffold is a key component in several established antiviral drugs, and research into new quinoline-based antiviral agents is ongoing. While specific studies on the antiviral activity of 2-Methylquinolin-8-ol hydrochloride are not widely available, the broader class of quinoline derivatives has been investigated for activity against various viruses.

For instance, certain 8-hydroxyquinoline derivatives have been explored as inhibitors of the HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov The mechanism of these inhibitors often involves binding to the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome. nih.gov

More recently, with the emergence of new viral threats, quinoline derivatives have been investigated for their potential against viruses like the dengue virus and coronaviruses. nih.gov Some quinoline analogues have shown inhibitory activity against the Enterovirus D68, with their hydrochloride salts being synthesized and tested. mdpi.com The antiviral activity of these compounds is often linked to their ability to interfere with viral entry, replication, or other essential viral processes. nih.gov The lipophilicity and the electronic properties of the substituents on the quinoline ring have been shown to influence the antiviral potency of these derivatives. nih.govnih.gov

Anticancer and Antiproliferative Research

The potential of quinoline derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic potential of 8-hydroxyquinoline derivatives against a range of human cancer cell lines. While specific data for this compound is sparse, research on related compounds provides valuable insights.

A study on the antitumor effects of quinoline derivatives showed that while 2-methylquinoline (B7769805) itself did not exhibit significant anticancer activity, the introduction of a hydroxyl group at the 8-position, as in 8-hydroxy-2-methylquinoline, resulted in a notable positive antitumor effect against K562 (leukemia) and T47D (breast cancer) cell lines. Furthermore, the same study found that the replacement of the hydroxyl group with various alkoxyl groups led to an increase in cytotoxicity against the K562 cell line. Another derivative, 8-hydroxy-2-quinolinecarbaldehyde, demonstrated significant cytotoxicity against several cancer cell lines, including those of breast cancer (MDA-MB-231, T-47D), bone cancer (SaoS2), and liver cancer (SKHep1, Hep3B).

The table below presents the in vitro cytotoxicity of 8-hydroxy-2-methylquinoline and a related derivative against several cancer cell lines.

| Compound | K562 (Leukemia) | T47D (Breast Cancer) | Hep3B (Liver Cancer) |

| 8-Hydroxy-2-methylquinoline | 17.5 ± 0.041 | 35.2 ± 0.073 | >50 |

| 8-Methoxy-2-methylquinoline | 12.7 ± 0.024 | >50 | >50 |

| 8-Ethoxy-2-methylquinoline | 10.5 ± 0.015 | >50 | >50 |

| 8-Isopropoxy-2-methylquinoline | 11.2 ± 0.033 | >50 | >50 |

| Data represents the MTS50 in μg/mL, which is the concentration that inhibits cell growth by 50%. |

Structure-Activity Relationships in Anticancer Drug Discovery Research

The anticancer activity of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to their cytotoxic effects. nih.gov

A primary factor in the anticancer activity of these compounds is their ability to chelate metal ions, which can disrupt cellular metal homeostasis and induce oxidative stress, leading to cancer cell death. nih.gov The 8-hydroxyquinoline scaffold is considered essential for this activity, as demonstrated by studies where its replacement with other aromatic structures, such as phenol (B47542) or naphthol, resulted in a significant loss of potency.

The position and nature of substituents on the quinoline ring play a critical role in modulating the anticancer activity. For instance, the introduction of a hydroxyl group at the 8-position is crucial for the antitumor effect. Further modifications, such as the introduction of Mannich bases at the 7-position, have been shown to yield compounds with potent growth-inhibitory effects. The acid-base properties and metal-chelating ability, which are influenced by these substitutions, are important factors in the MDR-selective anticancer activity of 8-hydroxyquinoline-derived Mannich bases. nih.gov Aromatic amide substitutions at the 2-position have also been shown to increase lipophilicity and, in some cases, enhance biological activity. nih.gov

Mechanistic Role of Metal Chelation in Anticancer Activity

The anticancer properties of 8-hydroxyquinoline (8-HQ) and its derivatives, including this compound, are significantly linked to their ability to chelate metal ions. nih.govdovepress.comnih.gov This metal-binding capacity can disrupt the delicate balance of essential metals within cancer cells, leading to various downstream effects that inhibit tumor growth. nih.govnih.gov

Redox-active metal ions, while crucial for normal cellular functions, are also essential for the proliferation of cancer cells. nih.gov Iron, for instance, is a vital component of enzymes like ribonucleotide reductase, which is critical for DNA synthesis. nih.govnih.gov The majority of iron in the human body is bound to proteins, preventing it from participating in reactions that form harmful reactive oxygen species (ROS). nih.gov However, when iron binds to a low molecular weight chelator, its potential for toxicity increases. nih.gov

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves one of two main strategies related to metal chelation: the depletion of essential intracellular metals or the transport of excess metal ions into cellular compartments like mitochondria. nih.gov By binding to and sequestering these metal ions, the chelators can inhibit the function of crucial metalloenzymes. nih.gov For example, the inhibition of ribonucleotide reductase is a well-established anticancer strategy. nih.gov

Furthermore, the formation of metal complexes with these compounds can have its own biological activity, partly due to their redox activity. nih.gov The anticancer effects of derivatives like clioquinol (B1669181) are associated with their interaction with copper and zinc ions. dovepress.comnih.gov As a copper chelator, clioquinol has demonstrated selective anti-angiogenesis activity against various cancers, including breast and prostate cancer, with reduced impact on normal cells. dovepress.comnih.gov The antitumor activity of clioquinol is also thought to be connected to its ability to inhibit proteasomes, a process facilitated by its ionophore actions. dovepress.comnih.gov

Research on 8-hydroxyquinoline-derived Mannich bases has shown that their anticancer activity against multidrug-resistant (MDR) cells is linked to the deprivation of iron in these cells and the formation of redox-active copper(II) complexes. nih.gov These complexes can undergo intracellular redox cycling, leading to the generation of oxidative stress. nih.gov It is this chelation-driven activity that suggests a potential strategy for targeting the collateral sensitivity of MDR cancer cells. nih.gov

Interactive Data Table:

| Compound/Derivative Class | Mechanism of Action | Key Metal Ions Involved | Observed Anticancer Effects |

|---|---|---|---|

| 8-Hydroxyquinoline (general) | Disruption of intracellular metal homeostasis, inhibition of metalloenzymes. nih.gov | Iron, Copper, Zinc. dovepress.comnih.govnih.gov | Inhibition of cancer cell proliferation. nih.gov |

| Clioquinol | Selective anti-angiogenesis, proteasome inhibition. dovepress.comnih.gov | Copper, Zinc. dovepress.comnih.gov | Activity against breast cancer, prostate cancer, leukemia, and myeloma. dovepress.comnih.gov |

| 8-Hydroxyquinoline-derived Mannich bases | Iron deprivation in MDR cells, formation of redox-active copper(II) complexes leading to oxidative stress. nih.gov | Iron, Copper. nih.gov | Selective toxicity towards multidrug-resistant (MDR) cancer cells. nih.gov |

Neuroprotective Research Potential (Mechanistic Exploration)

The potential of 8-hydroxyquinoline (8-HQ) derivatives, such as this compound, as neuroprotective agents is an active area of research. cespu.ptresearchgate.net The underlying mechanism is often attributed to their potent metal chelating and antioxidant properties. cespu.pt An imbalance in metal ions is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.netelsevierpure.com

The neuroprotective strategy of these compounds revolves around restoring metal homeostasis in the brain. elsevierpure.com Derivatives of 8-HQ can act as metal chaperones, transporting and redistributing metal ions to activate neuroprotective cellular signaling pathways. dovepress.com For example, clioquinol, an 8-HQ derivative, can chelate copper and zinc ions, which are implicated in the aggregation of misfolded proteins, a hallmark of neurotoxicity in Alzheimer's disease. dovepress.com By binding to these metals, it can inhibit the formation of these protein aggregates. dovepress.com

In vitro studies using neuronal SH-SY5Y cells have demonstrated that some 8-HQ derivatives can protect against cytotoxicity induced by iron (III) and erastin, a ferroptosis inducer. cespu.pt They have also shown the ability to reduce cell death caused by tert-butyl hydroperoxide (t-BHP), indicating a capacity to counteract oxidative stress. cespu.pt Furthermore, promising 8-HQ derivatives have been tested for their ability to protect against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease in vitro. cespu.pt

The structural modifications of the 8-hydroxyquinoline scaffold have led to the development of hybrid compounds with enhanced neuroprotective actions. nih.gov For instance, hybrids like M30 and HLA-20, which combine the 8-HQ structure with other pharmacophores, have shown significant inhibition of β-amyloid aggregation and a reduction in metal-driven oxidative damage. researchgate.netnih.gov

Photosynthesis Inhibition Studies (Relevant to Herbicide Research)

Derivatives of 8-hydroxyquinoline are being investigated for their potential as herbicides due to their ability to inhibit photosynthesis. researchgate.netresearchgate.netsciforum.net A significant number of commercial herbicides function by disrupting the photosynthetic electron transport (PET) chain in photosystem II (PS II), a protein complex in the thylakoid membranes of chloroplasts. researchgate.net

Research has shown that various quinoline derivatives can inhibit the rate of oxygen evolution in spinach chloroplasts and exhibit antialgal properties. sciforum.net Specifically, ring-substituted 8-hydroxyquinoline-2-carboxanilides have been found to inhibit PET through their interaction with PS II. nih.gov The effectiveness of these inhibitors is influenced by the compound's lipophilicity and the electronic properties and position of substituents on the benzene (B151609) ring. nih.gov

The site of action for these compounds is suggested to be the section between the P680 reaction center and the plastoquinone (B1678516) QB binding site on the acceptor side of PS II. nih.gov By interacting with components in this region, such as chlorophyll (B73375) a and aromatic amino acids within the pigment-protein complexes, these compounds interrupt the flow of electrons. researchgate.netnih.gov

Studies on hydroxyquinolinecarboxamides have identified several compounds with biological activity comparable to or even higher than the standard herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). nih.gov For example, N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide demonstrated high PET-inhibiting activity. researchgate.net The structure-activity relationship studies indicate that the inhibitory activity is dependent on various physicochemical parameters. researchgate.netnih.gov

Interactive Data Table:

| Derivative Class | Target | Mechanism of Inhibition | Notable Findings |

|---|---|---|---|

| Ring-substituted 8-hydroxyquinoline-2-carboxanilides | Photosystem II (PS II) in spinach chloroplasts. researchgate.netnih.gov | Inhibition of photosynthetic electron transport (PET). nih.gov | Inhibitory efficiency depends on lipophilicity and electronic properties of substituents. nih.gov |

| Hydroxyquinolinecarboxamides | Spinach chloroplasts and Chlorella vulgaris. nih.gov | Inhibition of photosynthesis. nih.gov | Some compounds showed activity similar to or higher than the standard herbicide DCMU. nih.gov |

| Halogenated 8-hydroxyquinoline-2-carboxanilides | Photosystem II (PS II). researchgate.net | Interruption of photosynthetic electron transport. researchgate.net | N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide showed the highest PET inhibition. researchgate.net |

Analytical Applications in Chemical Research

Fluorescent Sensing and Probe Development

The inherent fluorescence of the quinoline (B57606) moiety, which can be modulated upon complexation with metal ions, forms the basis of its application in fluorescent sensing. This property has been harnessed to develop highly sensitive and selective fluorescent probes and chemosensors.

Application as Fluorescent Probes in Biological Imaging Systems

Derivatives of 8-hydroxyquinoline (B1678124) are well-suited for biological imaging due to their ability to chelate metal ions, which are crucial in many biological processes. researchgate.netscispace.com While direct studies on 2-Methylquinolin-8-ol hydrochloride for in-vivo imaging are emerging, the broader class of 8-hydroxyquinolines has been successfully used to map the intracellular distribution of metal ions like magnesium. nih.gov For instance, specifically designed 8-hydroxyquinoline derivatives have been shown to track changes in intracellular Mg2+ concentrations in live cells using confocal microscopy. nih.gov The lipophilic nature of these compounds allows them to traverse cell membranes, and upon binding with the target ion, a significant enhancement in fluorescence is observed. researchgate.netnih.gov This "turn-on" fluorescence response enables the visualization of ion distribution and fluxes within cellular compartments. nih.gov

Chemosensor Development for Specific Metal Ion Detection (e.g., Al³⁺, Zn²⁺)

The development of chemosensors for the selective detection of environmentally and biologically important metal ions is a critical area of research. scispace.com 2-Methylquinolin-8-ol and its derivatives have shown promise as chemosensors for various metal ions, including aluminum (Al³⁺) and zinc (Zn²⁺). scispace.comrsc.org

The sensing mechanism often involves a process called chelation-enhanced fluorescence (CHEF). In its free form, the ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). rsc.orgacs.org Upon binding to a metal ion, these non-radiative decay pathways are often suppressed, leading to a significant increase in fluorescence intensity. rsc.orgacs.org

Research has demonstrated that Schiff base derivatives of 2-aminoquinoline (B145021) can act as dual fluorescent chemosensors for Al³⁺ and Zn²⁺. rsc.org One such compound, 2-QMP, a positional isomer, detects Al³⁺ and Zn²⁺ at different excitation and emission wavelengths. rsc.org The complexation of 2-QMP with Al³⁺ results in a 4.5-fold increase in emission intensity at 376 nm, while its complex with Zn²⁺ shows a 35-fold enhancement at 550 nm. rsc.org These sensors can also induce a color change visible to the naked eye, providing a simple qualitative detection method. rsc.org The stoichiometry of the complex formed between the sensor and the metal ion is typically 1:1. rsc.org

Table 1: Fluorescence Properties of a 2-Aminoquinoline-based Chemosensor (2-QMP) for Al³⁺ and Zn²⁺ Detection rsc.org

| Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity Enhancement |

| Al³⁺ | 330 | 376 | 4.5-fold |

| Zn²⁺ | 435 | 550 | 35-fold |

Methodologies for Trace Metal Detection and Quantification

Beyond fluorescent sensing, 8-hydroxyquinoline and its derivatives are employed in various analytical methodologies for the detection and quantification of trace metals. scispace.comwikipedia.org A notable application is the trace metal detection test, which was developed to identify individuals who have recently handled firearms. wikipedia.org In this technique, a solution of 8-hydroxyquinoline is sprayed onto the skin. wikipedia.org The compound reacts with trace amounts of metal transferred from the firearm to the skin, and the resulting complexes can be visualized under ultraviolet (UV) light. wikipedia.org This method can reveal patterns corresponding to the firearm and can remain effective for up to 48 hours. wikipedia.org

In a laboratory setting, derivatives of 8-hydroxyquinoline are utilized for the quantitative analysis of metal ions in various samples. For instance, total-reflection X-ray fluorescence (TXRF) spectrometry has been used to determine the intracellular content of metals like iron and copper after treatment with 8-hydroxyquinoline-based ligands. nih.gov This method allows for the precise measurement of elemental composition in biological samples. nih.gov

Gravimetric Analysis and Extraction Techniques in Analytical Chemistry

8-hydroxyquinoline is a well-established precipitating agent in gravimetric analysis, a classical method for quantitative chemical analysis. scispace.comquora.comnist.gov It forms stable, insoluble complexes with a wide range of metal ions. scispace.com The selectivity of the precipitation can be controlled by adjusting the pH of the solution. researchgate.net For example, aluminum can be quantitatively precipitated with 8-hydroxyquinoline from an ammoniacal solution. nist.gov

However, the presence of the methyl group at the 2-position in 2-Methylquinolin-8-ol introduces steric hindrance. quora.com This steric effect can prevent the formation of the stable, planar complexes required for the precipitation of certain metal ions, such as the tris-complex with aluminum. quora.com This difference in reactivity between 8-hydroxyquinoline and its 2-methyl derivative can be exploited for selective separations. While 8-hydroxyquinoline precipitates aluminum, 2-methyl-8-hydroxyquinoline does not, allowing for the separation of aluminum from other metals that may precipitate with the latter. quora.com

In addition to gravimetric analysis, 8-hydroxyquinoline and its derivatives are used in solvent extraction techniques for the separation and preconcentration of metal ions. scispace.com The metal-chelate complexes formed are often soluble in organic solvents, allowing for their extraction from an aqueous phase. This is a crucial step in many analytical procedures for removing interfering ions or for concentrating the analyte before its determination by instrumental methods.

Materials Science and Catalytic Applications Research

Corrosion Inhibition Studies

The prevention of metal degradation, or corrosion, is a critical industrial challenge, particularly in acidic environments used for processes like pickling and descaling. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline (B1678124) have been identified as effective corrosion inhibitors for metals such as mild steel and carbon steel in hydrochloric acid solutions. scirp.orgnajah.edunih.gov

The primary mechanism by which 2-Methylquinolin-8-ol and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. researchgate.netnih.gov This adsorption process involves the interaction between the inhibitor molecule and the metal. The quinoline (B57606) ring, with its nitrogen and oxygen heteroatoms and π-electrons, plays a crucial role. najah.edu These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. najah.edu

The adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a weaker, electrostatic interaction between the charged metal surface and the charged inhibitor molecule. Chemisorption involves a stronger bond formation through charge sharing or transfer between the inhibitor molecule and the metal surface, resulting in a more stable and effective protective layer. researchgate.net Studies on related 8-hydroxyquinoline derivatives show that the adsorption process often involves a mixture of both physisorption and chemisorption. researchgate.net The protonated form of the inhibitor in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed Cl⁻ ions), while the nitrogen and oxygen atoms, along with the π-electrons of the aromatic system, can chemically bond with the metal.

The effectiveness of these compounds as corrosion inhibitors is evaluated through various experimental and theoretical methods. Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed. researchgate.netnajah.edu

Potentiodynamic polarization studies reveal that inhibitors based on the 8-hydroxyquinoline structure often act as mixed-type inhibitors. researchgate.netresearchgate.netnajah.edu This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. nih.gov The inhibition efficiency (IE%) typically increases with the concentration of the inhibitor. researchgate.netresearchgate.net For instance, studies on various derivatives have shown inhibition efficiencies reaching over 90% at optimal concentrations. najah.eduresearchgate.netresearchgate.net

Electrochemical impedance spectroscopy (EIS) measurements provide insights into the formation of the protective film. researchgate.net In the presence of the inhibitor, the charge transfer resistance increases, and the double-layer capacitance decreases, which indicates the adsorption of inhibitor molecules on the metal surface. researchgate.net

The adsorption process is often analyzed using adsorption isotherms, with the Langmuir isotherm being a common model that fits the experimental data well for many 8-hydroxyquinoline derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) are calculated to understand the nature of the adsorption. The values of ΔG°ads can indicate whether the process is predominantly physical or chemical adsorption. researchgate.net

Table 1: Inhibition Efficiency of 8-Hydroxyquinoline Derivatives

| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| 5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ) | 10⁻³ M | 93.8 | EIS | researchgate.net |

| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) | 10⁻³ M | 96.7 | EIS | researchgate.net |

| 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) | 10⁻³ M | 97 | Polarization | researchgate.net |

| 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H) | 10⁻³ M | 92 | EIS/PDP | najah.edu |

This table is interactive and can be sorted by column.

The molecular structure of the inhibitor has a profound impact on its corrosion inhibition performance. The presence of the quinoline nucleus with its heteroatoms is fundamental. researchgate.net Furthermore, the introduction of different substituent groups onto the quinoline ring can significantly enhance the inhibition efficiency.

Factors that improve performance include:

Electron-donating groups: These groups increase the electron density on the molecule, particularly on the heteroatoms, which enhances its ability to donate electrons to the metal and form stronger coordinate bonds (chemisorption). nih.gov

Increased surface area: Larger molecules or molecules with specific substituents can cover a larger area of the metal surface, providing a more effective barrier.

π-Electrons: Aromatic rings and additional π-systems in the molecule can interact with the metal surface, contributing to the adsorption process. najah.edu

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support these experimental findings. nih.govnajah.edu DFT calculations help to correlate electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with its inhibition efficiency. nih.gov Monte Carlo simulations can model the adsorption behavior of the inhibitor molecules on the metal surface, providing a visual and energetic understanding of the protective film formation. nih.gov

Catalysis Research

Metal complexes of 8-hydroxyquinoline and its derivatives, including 2-Methylquinolin-8-ol, are known to exhibit catalytic activity in various chemical reactions. The chelation of a metal ion by the bidentate ligand, involving the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group, is key to this functionality. scirp.orgresearchgate.netiosrjournals.org

These complexes can act as homogeneous catalysts. For example, mixed ligand complexes of Co(II) involving 8-hydroxyquinoline as a primary ligand have been used to catalyze the hydrolysis of esters like methyl acetate (B1210297) and ethyl acetate. iosrjournals.org The metal complex facilitates the reaction, and a probable mechanism involves the formation of an intermediate with the ester, which then undergoes hydrolysis. The catalytic activity can be influenced by temperature and the concentration of the catalyst. iosrjournals.org Such complexes are considered potential models for understanding the role of metal ions in enzymatic processes. iosrjournals.org

Organic Light-Emitting Diode (OLED) Research Utilizing Derivatives

Derivatives of 8-hydroxyquinoline are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.com The aluminum complex, tris(8-hydroxyquinoline)aluminum (Alq₃), is a classic example of a highly effective electron-transporting and emissive material in OLEDs. scirp.org

Following this precedent, metal complexes of 2-Methylquinolin-8-ol and other derivatives are actively being researched for their potential in OLED applications. ijcce.ac.irresearchgate.netresearchgate.net These materials are valued for their thermal stability, good electron-transport capabilities, and strong luminescence properties. researchgate.netijcce.ac.ir

A zinc(II) complex of 2-Methylquinolin-8-ol has been synthesized and used as a dopant in the emissive layer of an OLED device. ijcce.ac.irijcce.ac.ir This device produced green electroluminescence, with the emission wavelength being dependent on the dopant concentration. ijcce.ac.ir Research has shown that zinc complexes can be promising candidates for enhancing electron transport in OLEDs, in some cases surpassing the performance of traditional aluminum complexes. ijcce.ac.ir

The introduction of different substituents on the 8-hydroxyquinoline framework allows for the fine-tuning of the electronic and optical properties of the resulting metal complexes. researchgate.netmdpi.com This tuning can affect the color and efficiency of the light emission. For instance, various zinc complexes of substituted 8-hydroxyquinolines have been developed to emit light across the visible spectrum, which is crucial for creating full-color displays. mdpi.com The synthesis of these complexes as nanoparticles is also being explored to leverage nano-scale properties for improved device performance. researchgate.net

Table 2: Luminescence Properties of 2-Methylquinolin-8-ol Metal Complexes in OLEDs

| Complex | Application | Emission Wavelength (nm) | Quantum Yield | Reference |

|---|

This table is interactive and can be sorted by column.

Advanced Characterization and Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methylquinolin-8-ol hydrochloride. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy offer detailed insights into the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 2-Methyl-8-nitroquinoline, distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.com For 8-Hydroxyquinoline (B1678124), a similar quinoline (B57606) derivative, the proton chemical shifts are well-documented, with signals appearing at specific ppm values corresponding to their positions on the quinoline ring. chemicalbook.com The presence of the methyl group in 2-Methylquinolin-8-ol would introduce a characteristic singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Methylquinolin-8-ol, distinct signals are expected for each of the 10 carbon atoms in the quinoline ring system and the methyl group. nih.gov The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms, such as the nitrogen and oxygen atoms. For comparison, the ¹³C NMR spectrum of 2-methylquinoxaline, a structurally related compound, shows characteristic shifts for the carbon atoms in the heterocyclic ring. chemicalbook.com Detailed analysis of 2D NMR spectra, such as COSY and HMBC, can further confirm the connectivity of protons and carbons within the molecule. bas.bg

Interactive Data Table: Representative NMR Data Please note that the following table contains representative data for related compounds and is for illustrative purposes. Actual chemical shifts for this compound may vary.

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |

| ¹H | 8-Hydroxyquinoline | 7.18 - 8.78 | Multiplets |

| ¹H | 2-Methyl-8-nitroquinoline | 2.0 - 8.0 | Multiplets |

| ¹³C | 2-Methylquinoline (B7769805) | ~25 (CH₃), 122-159 (Aromatic) | - |

| ¹³C | 8-Hydroxyquinoline-2-carbaldehyde | 110 - 160 (Aromatic) | - |

Mass Spectrometry (e.g., MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed to study this compound.

Mass Spectrometry (MS): Standard MS analysis of 2-Methylquinolin-8-ol reveals its molecular ion peak, confirming its molecular weight of approximately 159.18 g/mol . sigmaaldrich.comnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of 2-Methylquinolin-8-ol has been calculated as 159.068413911 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC-MS analysis of related quinoline derivatives has been used to identify and quantify these compounds in various matrices. researchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. ESI-MS has been effectively used to study the fragmentation patterns of quinoline derivatives, which helps in their structural elucidation. researchgate.net

Interactive Data Table: Mass Spectrometry Data for 2-Methylquinolin-8-ol

| Technique | Observation | Value | Reference |

| Molecular Weight | Computed | 159.18 g/mol | sigmaaldrich.comnist.gov |

| Exact Mass | Computed (PubChem) | 159.068413911 Da | nih.gov |

| GC-MS | Availability | Experimental data available for related compounds | nih.govnist.gov |

| LC-ESI-ITFT | Availability | Experimental data available for related compounds | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Methylquinolin-8-ol exhibits characteristic absorption bands. nih.gov Key vibrational frequencies include those for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching. The broad band observed in the region of 2800–3500 cm⁻¹ is indicative of the O-H group. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for 2-methyl-8-quinolinol. nist.gov

Interactive Data Table: Key FTIR Absorption Bands for 2-Methylquinolin-8-ol and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 2800-3500 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Methyl C-H | Stretching | ~2950 |

| C=C / C=N | Stretching | 1500-1600 |

| C-O | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. researchgate.net For instance, a study on the biodegradation of quinoline using UV/Vis spectroscopy identified absorption maxima that could be used for quantification. nih.gov The absorption spectrum of 2-Methylquinolin-8-ol is influenced by factors such as the solvent and pH of the solution. researchgate.net

X-ray Diffraction (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A study on 8-Hydroxy-2-methylquinoline revealed that the asymmetric unit contains two independent molecules that form a hydrogen-bonded dimer through O—H···N interactions. researchgate.net The crystal structure was determined to be orthorhombic with the space group Pbca. researchgate.net Another study reported a new monoclinic polymorph of 8-hydroxyquinoline, highlighting the potential for polymorphism in this class of compounds. nih.gov

Interactive Data Table: Crystal Data for 8-Hydroxy-2-methylquinoline

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 12.6542 (5) | researchgate.net |

| b (Å) | 10.9976 (6) | researchgate.net |

| c (Å) | 23.6264 (10) | researchgate.net |

| V (ų) | 3288.0 (3) | researchgate.net |